CID 122129576
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 122129576” is known as Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane]. It has a molecular formula of C9H14N2 and a molecular weight of 150.221 g/mol . This compound is characterized by its unique dispiro structure, which includes two cyclobutane rings and a diazabicyclohexane core.
Vorbereitungsmethoden
The synthesis of Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] involves several steps. One common method includes the reaction of cyclobutanone with hydrazine to form the diazabicyclohexane core. This intermediate is then reacted with another cyclobutanone molecule under specific conditions to form the final dispiro compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Analyse Chemischer Reaktionen
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the diazabicyclohexane core.
Wissenschaftliche Forschungsanwendungen
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its unique structure.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] can be compared with other similar compounds such as:
- Spiro[cyclobutane-1,2’-[2,3]diazabicyclo[3.1.0]hexane]
- Dispiro[cyclobutane-1,3’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane]
These compounds share similar structural features but differ in the positioning of the cyclobutane rings and the diazabicyclohexane core. The unique dispiro structure of CID 122129576 provides it with distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C9H14N2 |
---|---|
Molekulargewicht |
150.22 g/mol |
InChI |
InChI=1S/C9H14N2/c1-2-8(1)3-4-9(8)6-5-10-11-7(6)9/h6-7,10-11H,1-5H2 |
InChI-Schlüssel |
GIBRGBMUSDMHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCC23C4C3NNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.